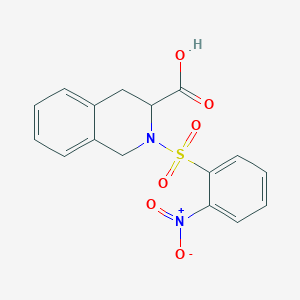

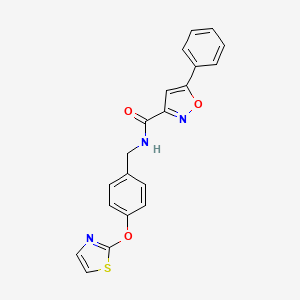

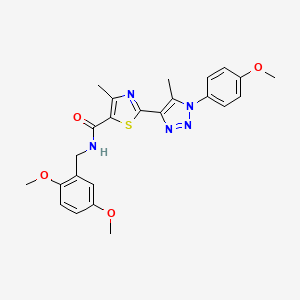

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a heterocyclic compound. The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, are also part of the structure .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and often involve (3 + 2) cycloaddition reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazoles, which are part of the structure of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学研究应用

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to possess significant antimicrobial properties . They act by disrupting bacterial cell wall synthesis or interfering with protein synthesis. This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antitumor and Cytotoxic Activity

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities . They may work by inhibiting cell proliferation or inducing apoptosis in cancer cells. This opens up possibilities for these compounds to be used in cancer therapy, either alone or in combination with other chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is well-documented. They may exert their effects by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Antihypertensive Activity

Some thiazole derivatives have shown antihypertensive activity , suggesting that they could be used to manage high blood pressure. They might achieve this by affecting vascular smooth muscle function or influencing the renin-angiotensin system .

Neuroprotective Effects

Thiazole compounds have been associated with neuroprotective effects , which could make them valuable in the treatment of neurodegenerative diseases. They may protect neurons by reducing oxidative stress or modulating neurotransmitter systems .

Antidiabetic Activity

There is evidence to suggest that thiazole derivatives can have antidiabetic activity . They might work by increasing insulin sensitivity or by promoting glucose uptake in peripheral tissues, which can help in managing type 2 diabetes .

作用机制

While the specific mechanism of action for 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is not mentioned in the search results, similar compounds have shown exciting antibacterial activities . The mechanism of action involving such substances against bacteria is limited to proteomics-mediated protein pathways and differentially expressed gene analysis .

未来方向

属性

IUPAC Name |

5-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-19(17-12-18(26-23-17)15-4-2-1-3-5-15)22-13-14-6-8-16(9-7-14)25-20-21-10-11-27-20/h1-12H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDAGSMTKFEPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

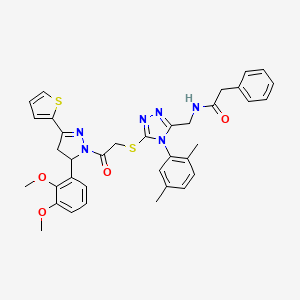

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

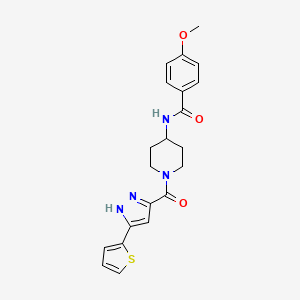

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2743218.png)

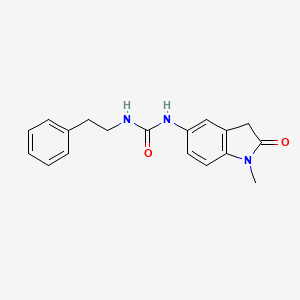

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)